Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H19ClN4O3 It is characterized by the presence of a piperazine ring substituted with a tert-butyl ester group and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a chlorinating agent.
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Oxidation and Reduction: The piperazine ring can be subjected to oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products with various substituents replacing the chlorine atom on the pyrimidine ring.
Oxidation: Oxidized derivatives of the piperazine ring.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their function. The piperazine ring can modulate the compound’s overall electronic properties, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-bromopyrimidine-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloropyrimidine-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate is unique due to the specific positioning of the chloropyrimidine group, which can significantly influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)11(20)10-8-16-12(15)17-9-10/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEFTIAJTRZNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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